Broad-Spectrum IGFBP Displacement Activity
NBI-31772 hydrate demonstrates a broad spectrum of activity, displacing IGF-1 from all six known human IGFBP subtypes (IGFBP-1 through -6) with Ki values ranging from 1 to 24 nM [1]. This pan-inhibition profile contrasts with IGF-1 analogs like R3 IGF-1, which has a greatly reduced affinity for IGFBPs but acts as an agonist rather than a displacer [2], and with peptide-based inhibitors like IGFBP-LI, which have not been reported to exhibit such uniformly high affinity across all subtypes [3].
| Evidence Dimension | Inhibition Constant (Ki) for IGF-1 Displacement |
|---|---|
| Target Compound Data | Ki = 1-24 nM for all six human IGFBP subtypes (IGFBP-1 to -6) |
| Comparator Or Baseline | R3 IGF-1: an IGF-1 analog with reduced IGFBP affinity, not a displacer. IGFBP-LI: a peptide inhibitor, no reported pan-inhibition Ki data. |
| Quantified Difference | NBI-31772 hydrate exhibits pan-inhibition at low nM range, while comparators lack this specific, broad-spectrum displacer activity. |
| Conditions | In vitro radiobinding displacement assays with recombinant human IGFBPs and 125I-labeled IGF-1. |
Why This Matters
This broad-spectrum, high-affinity displacement of IGF-1 from its entire binding protein family is a critical differentiator for researchers aiming to maximize endogenous IGF-1 bioavailability without the confounding variables of exogenous agonist administration.
- [1] Chen, Y., et al. (2001). Identification of a Nonpeptide Ligand That Releases Bioactive Insulin-like Growth Factor-I from Its Binding Protein Complex. Journal of Biological Chemistry, 276(35), 32419-32422. View Source
- [2] van der Kraan, P. M., et al. (2004). Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes. Arthritis Research & Therapy, 6(5), R393-R403. View Source
- [3] Verge, G. M., et al. (2003). Neuroprotective Effects of Insulin-Like Growth Factor-Binding Protein Ligand Inhibitors in Vitro and in Vivo. Journal of Cerebral Blood Flow & Metabolism, 23(10), 1160-1167. View Source
